N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

Catalog No.
S12533591
CAS No.
210427-13-7
M.F
C52H88N2O39
M. Wt
1365.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-t...

CAS Number

210427-13-7

Product Name

N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

IUPAC Name

N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

Molecular Formula

C52H88N2O39

Molecular Weight

1365.2 g/mol

InChI

InChI=1S/C52H88N2O39/c1-11-23(62)28(67)34(73)48(80-11)89-41-19(9-59)86-47(22(54-14(4)61)43(41)92-51-37(76)31(70)26(65)16(6-56)84-51)93-44-27(66)20(87-52(38(44)77)88-39-17(7-57)82-45(78)33(72)32(39)71)10-79-46-21(53-13(3)60)42(91-49-35(74)29(68)24(63)12(2)81-49)40(18(8-58)85-46)90-50-36(75)30(69)25(64)15(5-55)83-50/h11-12,15-52,55-59,62-78H,5-10H2,1-4H3,(H,53,60)(H,54,61)

InChI Key

SUSQQDGHFAOUBW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)NC(=O)C)O)CO)O)O)O

The compound N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide is a complex organic molecule characterized by multiple hydroxymethyl and acetamido functional groups. Its structure indicates a high degree of glycosylation with several sugar moieties contributing to its potential biological activity. The intricate arrangement of hydroxyl groups suggests that this compound may exhibit significant interactions with biological systems, particularly in terms of enzyme binding and cellular uptake.

Typical for amides and glycosides. Key reactions may include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to release acetic acid and the corresponding amine.
  • Glycosidic Bond Formation: The hydroxyl groups can undergo glycosidic bond formation with other sugars or alcohols.
  • Oxidation: Hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

These reactions can be influenced by the presence of catalysts or specific reaction conditions.

The presence of multiple hydroxyl groups and acetamido functionalities suggests that this compound could exhibit various biological activities:

  • Antimicrobial Activity: Similar compounds have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell walls.
  • Antioxidant Properties: The hydroxyl groups may contribute to antioxidant activity by scavenging free radicals.
  • Enzyme Inhibition: The structural complexity indicates potential as an inhibitor for certain enzymes, particularly glycosidases.

Further studies would be necessary to elucidate specific biological effects and mechanisms of action.

Synthesis of such complex compounds typically involves multi-step synthetic pathways including:

  • Glycosylation Reactions: Utilizing activated sugar donors to form glycosidic bonds.
  • Acetylation: Introducing acetamido groups through acylation reactions.
  • Selective Reduction: Reducing specific functional groups while protecting others to achieve the desired structure.

Common methods may include using protecting group strategies to manage the reactivity of various functional groups during synthesis.

Given its unique structure and potential biological activities, this compound could find applications in:

  • Pharmaceuticals: As a candidate for developing new antimicrobial or antioxidant drugs.
  • Nutraceuticals: Potential use in dietary supplements aimed at enhancing health through antioxidant properties.
  • Cosmetics: Inclusion in formulations for skin care products due to possible moisturizing and protective effects.

Interaction studies are crucial for understanding how this compound interacts with biological targets:

  • Binding Affinity Tests: Assessing how well the compound binds to specific enzymes or receptors.
  • Cellular Uptake Studies: Investigating how effectively the compound is absorbed by cells.
  • In Vivo Studies: Evaluating the biological effects in living organisms to determine efficacy and safety.

These studies help in predicting the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with N-[2-[[4-[3-acetamido...], particularly those featuring multiple hydroxymethyl and glycosidic linkages. Here are some examples:

Compound NameStructure HighlightsUnique Features
MelezitoseDisaccharide with multiple hydroxymethyl groupsKnown for its sweet taste and use in honey
GentiopicrosideContains a pyrano[3,4-c]pyran structureExhibits significant anti-inflammatory properties
TeicoplaninGlycopeptide antibioticBroad-spectrum activity against Gram-positive bacteria

This compound's extensive glycosylation and specific arrangement of functional groups set it apart from these similar compounds, potentially offering unique biological properties that warrant further investigation.

XLogP3

-15

Hydrogen Bond Acceptor Count

39

Hydrogen Bond Donor Count

24

Exact Mass

1364.4964210 g/mol

Monoisotopic Mass

1364.4964210 g/mol

Heavy Atom Count

93

Dates

Modify: 2024-08-09

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